1,3-diethyl 4-[(4-bromophenyl)amino]-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate
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Overview
Description
1,3-diethyl 4-[(4-bromophenyl)amino]-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diethyl 4-[(4-bromophenyl)amino]-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate typically involves multiple steps, including the formation of the cyclohexene ring, introduction of the bromophenyl group, and esterification. One common synthetic route includes:
Formation of the Cyclohexene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Bromophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Esterification: The final step involves esterification to introduce the diethyl ester groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and Suzuki-Miyaura coupling to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-diethyl 4-[(4-bromophenyl)amino]-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenyl group.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1,3-diethyl 4-[(4-bromophenyl)amino]-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its complex structure and multiple functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1,3-diethyl 4-[(4-bromophenyl)amino]-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group suggests potential interactions with aromatic binding sites, while the hydroxyl and ester groups may participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 1,3-diethyl 4-[(4-chlorophenyl)amino]-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate
- 1,3-diethyl 4-[(4-fluorophenyl)amino]-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate
Uniqueness
1,3-diethyl 4-[(4-bromophenyl)amino]-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate is unique due to the presence of the bromophenyl group, which can participate in specific interactions not possible with other halogens. This can influence its reactivity and interactions in both chemical and biological contexts.
Properties
IUPAC Name |
diethyl 4-(4-bromoanilino)-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28BrNO5/c1-4-31-23(28)21-19(27-18-13-11-17(26)12-14-18)15-25(3,30)22(24(29)32-5-2)20(21)16-9-7-6-8-10-16/h6-14,20,22,27,30H,4-5,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEOTYAVVAKHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(=C(CC1(C)O)NC2=CC=C(C=C2)Br)C(=O)OCC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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